1-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine is a chemical compound that features a unique combination of a benzodioxole moiety and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in many bioactive molecules, while the triazole ring is a versatile scaffold in drug design.
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Triazole Ring: The benzodioxole intermediate is then reacted with hydrazine to form a hydrazone, which is subsequently cyclized with an appropriate nitrile to form the triazole ring.
Final Amination: The resulting triazole compound is then subjected to amination reactions to introduce the amino groups at the 3 and 5 positions of the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-(2-methylquinoline): Investigated for its anticancer activity and structure-activity relationships.
1-(1,3-Benzodioxol-5-yl)-4-(halobenzoyl)piperazines: Studied for their molecular structures and interactions.
The uniqueness of 1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine lies in its combination of the benzodioxole and triazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
31127-29-4 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H11N5O2/c11-9-13-10(12)15(14-9)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H4,11,12,13,14) |
InChI Key |
OPUCBQUTEGJXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NC(=N3)N)N |
Origin of Product |
United States |
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